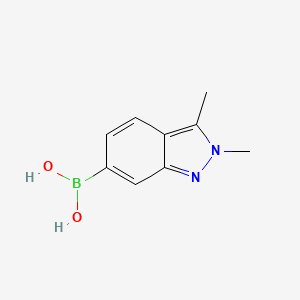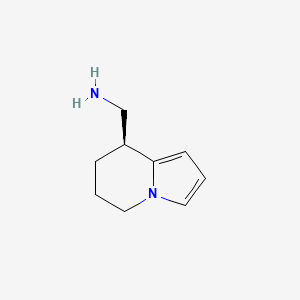
2,3-Dimethyl-2H-indazole-6-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
作用机制
Target of Action
The primary target of 2,3-Dimethyl-2H-indazole-6-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester . The compound undergoes catalytic protodeboronation utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s protodeboronation and subsequent hydromethylation affect this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . The compound’s protodeboronation and subsequent hydromethylation contribute to this process .
准备方法
The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and boronic acid derivatives.
Reaction Conditions: The key step involves the formation of the boronic acid group on the indazole ring. This can be achieved through various methods, including
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
2,3-Dimethyl-2H-indazole-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under appropriate conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Suzuki-Miyaura Coupling: This reaction is particularly significant for forming carbon-carbon bonds, allowing the synthesis of more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various boron reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2,3-Dimethyl-2H-indazole-6-boronic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and sensors
相似化合物的比较
2,3-Dimethyl-2H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:
2-Methyl-2H-indazole-6-boronic acid: This compound is similar but lacks the additional methyl group at the 3-position, which may affect its reactivity and applications.
Indazole-6-boronic acid:
The presence of the additional methyl groups in this compound can enhance its stability and reactivity, making it a unique and valuable compound for various applications.
属性
IUPAC Name |
(2,3-dimethylindazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEURACXBMNIJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572696.png)




![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)
![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)




